(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester
Overview
Description
®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of ®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidine ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes that process sulfur-containing substrates, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and as a prodrug.
Cysteamine: A degradation product of cysteine with applications in medicine.
Uniqueness
®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester is unique due to its specific chiral configuration and the presence of both an aminomethyl group and a tert-butyl ester. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIGLRQDKZXKJ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170572 | |
Record name | 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-13-8 | |
Record name | 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391248-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391248-13-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.